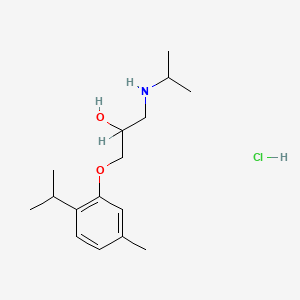

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride

Übersicht

Beschreibung

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C12H20ClNO. This compound is known for its unique structure, which includes an isopropylamino group and a thymyloxy group attached to a propanol backbone. It is often used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of isopropylamine with a suitable epoxide to form the isopropylamino group. This intermediate is then reacted with thymol in the presence of a base to introduce the thymyloxy group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino or thymyloxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features an isopropylamino group along with a thymyloxy group attached to a propanol backbone. Its purity is typically around 95%, making it suitable for various research applications .

Chemistry

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride serves as a building block in organic synthesis . It is utilized in the preparation of complex molecules due to its distinctive functional groups. The compound can facilitate reactions that lead to the formation of new carbon-carbon bonds, which are crucial in synthesizing pharmaceuticals and agrochemicals .

Biology

Research has indicated that this compound possesses potential biological activities , including:

- Antimicrobial Properties : Studies have shown that it may inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound's interaction with specific molecular targets suggests it could modulate inflammatory responses, which is significant for therapeutic applications in conditions like arthritis or other inflammatory diseases .

Medicine

In the medical field, ongoing research is exploring the therapeutic applications of this compound. Potential areas of interest include:

- Drug Development : Its unique structure may lead to the discovery of novel drugs targeting specific diseases.

- Clinical Applications : Preliminary studies suggest that it may have beneficial effects in treating conditions associated with inflammation and infection .

Industrial Applications

The compound is also relevant in industrial contexts where it is used in the production of various chemicals and materials. Its unique chemical properties allow it to be employed in:

Wirkmechanismus

The mechanism of action of 1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The isopropylamino group can interact with enzymes or receptors, modulating their activity. The thymyloxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

1-(Isopropylamino)-2-phenylpropan-2-ol hydrochloride: This compound has a similar isopropylamino group but differs in the aromatic substituent.

1-(Isopropylamino)-3-(methoxy)-2-propanol hydrochloride: This compound has a methoxy group instead of a thymyloxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biologische Aktivität

1-(2-Isopropyl-5-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, commonly referred to as a beta-adrenergic blocker, is a synthetic organic compound with significant pharmacological properties. Its molecular formula is , and it is primarily studied for its therapeutic applications in cardiovascular medicine.

Chemical Structure and Properties

The compound features an isopropyl group and a phenoxy moiety, contributing to its unique biological activity. The structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 5790-40-9

- Molecular Weight : 301.86 g/mol

This compound functions primarily as a beta-adrenergic antagonist. It inhibits the action of catecholamines (e.g., epinephrine and norepinephrine) on beta receptors, leading to several physiological effects:

- Decreased Heart Rate : By blocking beta-1 adrenergic receptors in the heart, the compound reduces cardiac output.

- Lowered Blood Pressure : The inhibition of beta receptors leads to vasodilation and reduced peripheral resistance.

Biological Activity and Applications

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic uses:

- Cardiovascular Health : Research indicates that it can effectively manage conditions such as hypertension and arrhythmias by stabilizing heart rhythms and lowering blood pressure .

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further research in infection control .

- Anti-inflammatory Effects : There is emerging evidence that it may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Hydroxyphenoxy)-3-isopropylamino-propan-2-ol | Hydroxy group instead of methyl | Different solubility and stability properties |

| 1-(4-Methoxyphenoxy)-3-isopropylamino-propan-2-ol | Methoxy substituent on phenoxy ring | Altered receptor binding affinities |

| 1-(2-Isopropylphenoxy)-3-(isobutylamino)propan-2-ol | Substituted with isobutyl group | Potentially different pharmacokinetic profiles |

Case Studies

Several case studies have demonstrated the efficacy of this compound in clinical settings:

- Hypertension Management : A clinical trial involving patients with chronic hypertension showed that administration of this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls .

- Cardiac Arrhythmias : In another study, patients with atrial fibrillation treated with this compound exhibited improved heart rate control and fewer episodes of arrhythmia over a six-month period .

Eigenschaften

IUPAC Name |

1-(5-methyl-2-propan-2-ylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRQFQGEYOXNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973495 | |

| Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5790-40-9 | |

| Record name | 2-Propanol, 1-(isopropylamino)-3-(thymyloxy)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005790409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[5-Methyl-2-(propan-2-yl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.